

NRX-103094: A Molecular Glue for Targeted Protein Degradation

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Compound of Interest

Compound Name: NRX-103094

Cat. No.: B10831376

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An In-depth Technical Guide on the Core Mechanism and Application of a Novel β -catenin: β -TrCP Interaction Enhancer

Abstract

NRX-103094 is a potent, cell-permeable small molecule that functions as a "molecular glue" to enhance the interaction between β -catenin and its cognate E3 ubiquitin ligase, SCF β -TrCP. This targeted modulation of a protein-protein interaction (PPI) leads to the ubiquitylation and subsequent proteasomal degradation of β -catenin. This guide provides a comprehensive overview of the mechanism of action of **NRX-103094**, supported by quantitative biochemical data and detailed experimental methodologies. It is intended for researchers and drug development professionals interested in the field of targeted protein degradation and Wnt/ β -catenin signaling.

Introduction to NRX-103094

NRX-103094 is a novel investigational compound that has demonstrated significant potential in the targeted degradation of β -catenin. The Wnt/ β -catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various cancers. Mutations in β -catenin, particularly at serine residues S33 and S37 which are critical for its phosphorylation-dependent degradation, can lead to its accumulation and oncogenic activity. **NRX-103094** represents a promising therapeutic strategy by specifically promoting the degradation of these mutant forms of β -catenin.

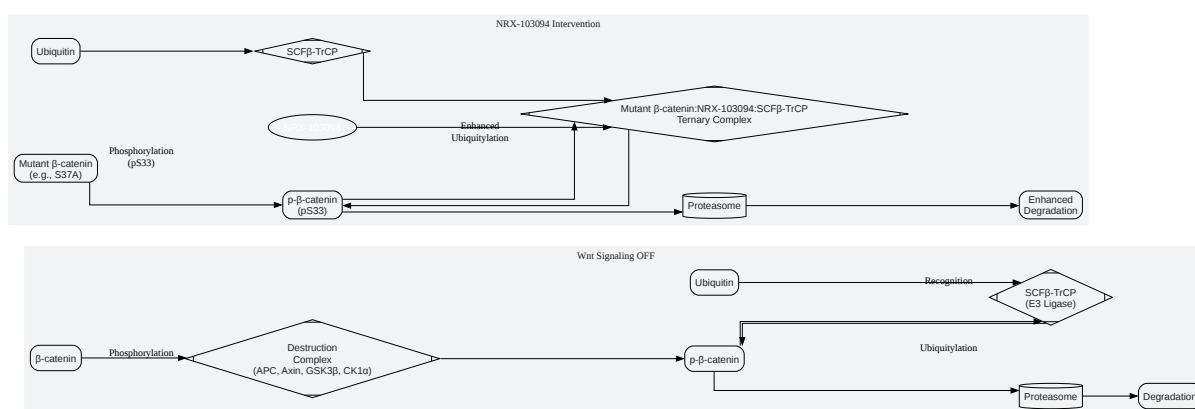
Chemical Properties:

Property	Value
Chemical Formula	C ₂₀ H ₁₁ Cl ₂ F ₃ N ₂ O ₄ S
Molecular Weight	503.28 g/mol
CAS Number	2763260-36-0
IUPAC Name	3-{4-[(2,6-dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-amido}benzoic acid

Mechanism of Action: A Molecular Glue Approach

NRX-103094 acts as a molecular glue, stabilizing the interaction between the E3 ligase SCF β -TrCP and its substrate, β -catenin. The mechanism can be dissected into the following key steps:

- **Binding to the β -catenin: β -TrCP Interface:** Structural studies of a related analog suggest that **NRX-103094** binds to a pocket at the interface of the β -catenin phosphodegron and the β -TrCP substrate receptor.
- **Enhancement of Binding Affinity:** By occupying this pocket, **NRX-103094** increases the binding affinity between β -catenin and β -TrCP. This is particularly effective for β -catenin mutants (e.g., S37A) that are otherwise poor substrates for β -TrCP.
- **Promotion of Ubiquitylation:** The stabilized complex facilitates the transfer of ubiquitin from the E2 conjugating enzyme to β -catenin, leading to the formation of a polyubiquitin chain.
- **Proteasomal Degradation:** Polyubiquitylated β -catenin is then recognized and degraded by the 26S proteasome.



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Figure 1: Signaling pathway of β -catenin degradation and the intervention by **NRX-103094**.

Quantitative Efficacy of NRX-103094

The potency of **NRX-103094** has been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Potency of **NRX-103094**

Parameter	Substrate	Value	Reference
EC50	pSer33/Ser37 β -catenin peptide	62 nM	
Kd	pSer33/Ser37 β -catenin peptide	0.6 nM	
EC50	pSer33/S37A β -catenin peptide	62 \pm 3 nM	
EC50	pSer33/Ser37 β -catenin peptide	457 \pm 23 nM	

Table 2: Enhancement of Binding Affinity for Phosphomimetic β -catenin

Compound	Substrate	Binding Affinity (No Compound)	Binding Affinity (+ 40 μ M NRX-103094)	Reference
NRX-103094	S33E/S37A phosphomimetic peptide	>5 μ M	22 nM	

Experimental Protocols

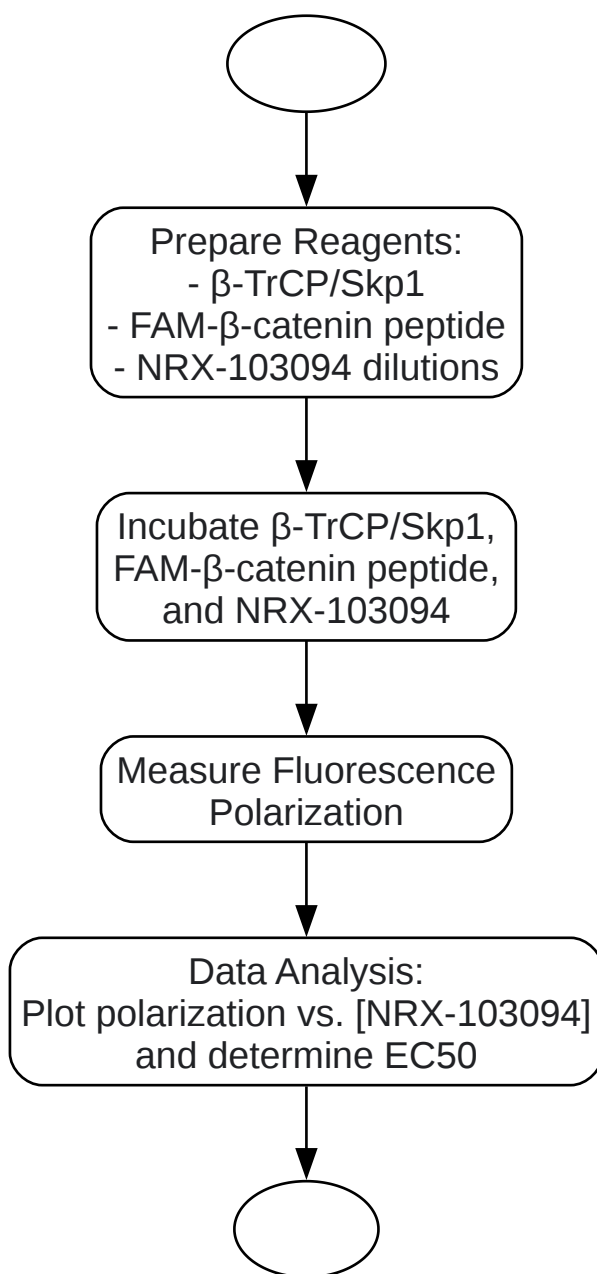
The following are descriptions of the key experimental methodologies used to characterize **NRX-103094**.

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinity (K_d) and potency (EC_{50}) of **NRX-103094** in enhancing the β -catenin: β -TrCP interaction.

Protocol:

- Reagents:
 - Recombinant β -TrCP/Skp1 complex.
 - Fluorescently labeled (e.g., FAM) β -catenin phosphodegron peptides (wild-type and mutants).
 - **NRX-103094** serially diluted in DMSO.
 - Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).
- Procedure:
 - A fixed concentration of the β -TrCP/Skp1 complex and the FAM-labeled β -catenin peptide are incubated in the assay buffer.
 - Varying concentrations of **NRX-103094** are added to the wells of a microplate.
 - The plate is incubated to allow the binding to reach equilibrium.
 - Fluorescence polarization is measured using a plate reader.
- Data Analysis:
 - The change in fluorescence polarization is plotted against the concentration of **NRX-103094**.
 - The EC_{50} value is determined by fitting the data to a sigmoidal dose-response curve.



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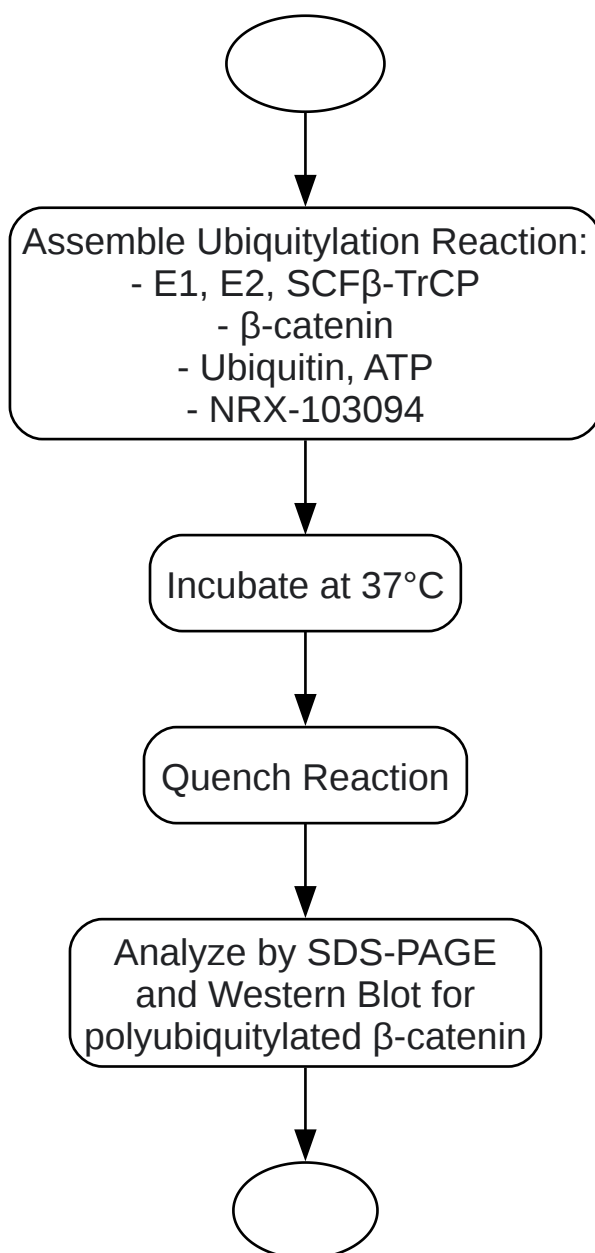
Figure 2: Workflow for the Fluorescence Polarization (FP)-based binding assay.

In Vitro Ubiquitylation Assay

This assay assesses the ability of **NRX-103094** to promote the ubiquitylation of β -catenin by SCF β -TrCP.

Protocol:

- Reagents:
 - Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH5c), and SCF β -TrCP (E3 ligase).
 - Recombinant β -catenin (wild-type or mutant).
 - Ubiquitin.
 - ATP.
 - **NRX-103094**.
 - Reaction buffer.
- Procedure:
 - The ubiquitylation reaction is assembled with all components in the reaction buffer.
 - The reaction is initiated by the addition of ATP.
 - The reaction is incubated at 37°C for a specific time course.
 - The reaction is quenched by adding SDS-PAGE loading buffer.
- Analysis:
 - The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an anti- β -catenin antibody.
 - The formation of higher molecular weight polyubiquitylated β -catenin species is indicative of ubiquitylation.



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Figure 3: Workflow for the in vitro ubiquitylation assay.

Conclusion

NRX-103094 is a powerful chemical probe and a potential therapeutic lead that operates through a molecular glue mechanism to induce the degradation of β -catenin. The data presented in this guide highlight its potency and specific mode of action. The detailed experimental protocols provide a framework for researchers to further investigate **NRX-103094**

and other molecular glues in the context of targeted protein degradation and cancer therapy. The rational design and discovery of molecules like **NRX-103094** open new avenues for targeting previously "undruggable" proteins in various diseases.

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